![molecular formula C15H16ClNO2S B4851525 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B4851525.png)
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a compound that belongs to the sulfonamide class of drugs. It is commonly referred to as Tolylsulfonylmethyl isocyanide or TSMI. It is a versatile reagent that has been used in various scientific research applications, including the synthesis of organic compounds, drug discovery, and medicinal chemistry.
Mechanism of Action
The mechanism of action of TSMI is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon centers. It has also been suggested that TSMI may act as a Lewis acid, coordinating with electron-rich species.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of TSMI. However, it has been reported to be a mild irritant to the skin and eyes. It is also a potential respiratory irritant.
Advantages and Limitations for Lab Experiments
TSMI has several advantages as a reagent in laboratory experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, TSMI has some limitations, including its potential toxicity and its limited solubility in some solvents.
Future Directions
There are several future directions for the use of TSMI in scientific research. One potential area is the synthesis of new organic compounds for drug discovery and medicinal chemistry. TSMI could also be used in the development of new synthetic methodologies for organic synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of TSMI and its potential applications in various fields of chemistry.
Scientific Research Applications
TSMI has been widely used in scientific research for the synthesis of organic compounds. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. It has also been used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-3-8-15(12(2)9-11)17-20(18,19)10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJTHVQCCNHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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